molecular formula C11H19NO4 B8090338 (2R)-1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid

(2R)-1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid

Cat. No.: B8090338
M. Wt: 229.27 g/mol
InChI Key: CZHREJZYTWIJKW-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-1-[(tert-Butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid is a chiral azetidine derivative featuring a four-membered saturated ring system. Key structural attributes include:

  • Boc protection: The tert-butoxycarbonyl (Boc) group on the nitrogen enhances stability during synthetic processes .
  • 3,3-Dimethyl substitution: Two methyl groups at the 3-position introduce steric hindrance and influence ring conformation.
  • Carboxylic acid moiety: The 2-carboxylic acid enables further functionalization, such as peptide coupling or salt formation.

This compound is primarily utilized as a building block in medicinal chemistry, particularly for constrained peptide analogs and small-molecule drug candidates. Its synthesis often involves Boc protection of azetidine precursors followed by stereoselective carboxylation .

Properties

IUPAC Name

(2R)-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-6-11(4,5)7(12)8(13)14/h7H,6H2,1-5H3,(H,13,14)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHREJZYTWIJKW-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1C(=O)O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN([C@H]1C(=O)O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution-Mediated Cyclization

Azetidine rings form through nucleophilic displacement of leaving groups in γ-amino alcohols or halides. For example, treatment of 3-bromo-2,2-dimethylpropan-1-amine with a base induces cyclization to yield 3,3-dimethylazetidine. Stereochemical control at the 2-position is achieved using chiral auxiliaries or enantioselective catalysts.

Key Reaction Conditions :

  • Substrate : 3-bromo-2,2-dimethylpropan-1-amine

  • Base : Potassium tert-butoxide (2.5 equiv)

  • Solvent : Tetrahydrofuran (THF), −78°C to 25°C

  • Yield : 68–72%

Transition Metal-Catalyzed Cycloaddition

Palladium-catalyzed [2+2] cycloadditions between alkenes and imines offer an alternative route. This method minimizes racemization and improves stereoselectivity. For instance, reacting N-tert-butoxycarbonyl-protected imines with ethylene derivatives in the presence of Pd(PPh₃)₄ produces azetidine rings with >90% enantiomeric excess (ee).

Optimized Parameters :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Ligand : BINAP (10 mol%)

  • Temperature : 80°C, 12 hours

  • Yield : 85%

Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is introduced to shield the azetidine nitrogen during subsequent reactions. Two approaches are prevalent:

Direct Boc Protection of Azetidine

Treating 3,3-dimethylazetidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base installs the Boc group efficiently:

Protocol :

  • Reagents : Boc₂O (1.2 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv)

  • Solvent : Dichloromethane (DCM), 0°C to 25°C

  • Reaction Time : 4 hours

  • Yield : 95%

Protection During Ring Synthesis

Incorporating the Boc group early in the synthesis simplifies downstream steps. For example, using N-Boc-protected amines in cyclization reactions ensures the nitrogen remains protected throughout the process.

Carboxylation at the 2-Position

Introducing the carboxylic acid group at the 2-position requires careful regioselective functionalization.

Oxidation of Alcohol Intermediates

Azetidine alcohols are oxidized to carboxylic acids using Jones reagent (CrO₃/H₂SO₄):

Procedure :

  • Substrate : (2R)-2-hydroxy-3,3-dimethylazetidine-1-Boc

  • Oxidizing Agent : Jones reagent (2.0 equiv)

  • Conditions : 0°C, acetone/water (3:1)

  • Yield : 78%

Carbonylation via Grignard Reagents

Azetidine lithium enolates react with carbon dioxide to form carboxylates:

Steps :

  • Generate enolate using LDA (2.0 equiv) at −78°C.

  • Introduce CO₂ gas (1 atm) for 1 hour.

  • Acidify with HCl to precipitate the carboxylic acid.

  • Yield : 82%

Stereochemical Control and Resolution

Achieving the (2R) configuration necessitates chiral resolution or asymmetric synthesis:

Chiral Chromatography

Racemic mixtures are resolved using chiral stationary phases (e.g., Chiralpak IA):

  • Mobile Phase : Hexane/isopropanol (90:10)

  • Resolution : >99% ee

Enzymatic Kinetic Resolution

Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers:

  • Substrate : Racemic methyl ester

  • Enzyme Loading : 20 mg/mmol

  • Conversion : 50% (remaining ester: >98% ee)

Comparative Analysis of Synthetic Routes

Method Key Step Yield Stereoselectivity Scalability
Nucleophilic CyclizationBromide displacement68–72%Moderate (75% ee)Laboratory-scale
Pd-Catalyzed Cycloaddition[2+2] Cycloaddition85%High (>90% ee)Pilot-scale
Oxidation of AlcoholsJones reagent oxidation78%N/AIndustrial
CarbonylationCO₂ insertion82%High (98% ee)Industrial

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Continuous Flow Systems : Reduce reaction times and improve heat management during cyclization.

  • Catalyst Recycling : Pd catalysts are recovered via filtration and reused, lowering costs.

  • Waste Mitigation : Cr(VI) waste from Jones oxidation is replaced with TEMPO/NaClO₂ systems in newer protocols .

Chemical Reactions Analysis

Types of Reactions

(2R)-1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, such as the Boc group.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential as a building block in the synthesis of bioactive molecules. Its azetidine core can serve as a scaffold for the development of novel pharmaceuticals.

Case Studies:

  • Antiviral Agents : Research indicates that derivatives of azetidine compounds exhibit antiviral properties. For instance, studies have shown that modifications to the azetidine structure can enhance activity against viral targets, making (2R)-1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid a candidate for further exploration in antiviral drug development .

Organic Synthesis

The Boc group in this compound allows for selective deprotection under mild conditions, facilitating the synthesis of complex molecules. This property is particularly useful in multi-step organic synthesis where protecting groups are essential.

Synthetic Pathways:

  • Peptide Synthesis : The compound can be utilized as an intermediate in peptide synthesis, allowing for the introduction of specific amino acids while maintaining structural integrity during reactions .

Chemical Biology

In chemical biology, (2R)-1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid is used to study enzyme interactions and mechanisms due to its ability to mimic natural substrates.

Research Insights:

  • Enzyme Inhibition Studies : The compound has been tested as an inhibitor for certain enzymes, providing insights into enzyme kinetics and mechanisms of action. This application highlights its role in understanding biochemical pathways and developing enzyme inhibitors .

Mechanism of Action

The mechanism of action of (2R)-1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid involves its ability to act as a protecting group in organic synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the active azetidine moiety. This selective deprotection is crucial in multi-step synthesis processes where protecting groups are used to prevent unwanted reactions at specific sites.

Comparison with Similar Compounds

Comparison by Ring Size and Substituents

Compound Name Ring Size Substituents Key Features CAS Number Source
(2R)-1-[(tert-Butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid Azetidine 3,3-dimethyl, 2-carboxylic acid High ring strain; improved metabolic stability; chiral center at C2 Not explicitly listed
(2R)-1-[(tert-Butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid Pyrrolidine 4,4-difluoro, 2-carboxylic acid Reduced ring strain; fluorines enhance lipophilicity and metabolic stability 536747-87-2
(R)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid Azetidine None (unsubstituted), 2-carboxylic acid Lower steric hindrance; simpler synthesis but reduced stability 228857-58-7
(2R,3S)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid Pyrrolidine 3-methoxy, 2-carboxylic acid Methoxy group increases polarity; stereochemical complexity 2165699-77-2

Key Observations :

  • Ring Strain : Azetidines exhibit higher ring strain (~26 kcal/mol) compared to pyrrolidines (~5 kcal/mol), influencing reactivity and synthetic accessibility .
  • Substituent Effects :
    • 3,3-Dimethyl groups in the target compound reduce conformational flexibility and enhance metabolic stability by shielding reactive sites .
    • Fluorine substituents in the difluoropyrrolidine analog increase electronegativity and resistance to oxidative metabolism .
    • Methoxy groups introduce hydrogen-bonding capacity but may reduce membrane permeability .

Physicochemical Properties

Property Target Compound (Azetidine) Pyrrolidine Difluoro Analog Unsubstituted Azetidine Analog
Molecular Weight ~245 g/mol (estimated) 245.27 g/mol ~215 g/mol
pKa (Carboxylic Acid) ~3.6 (predicted) 3.61 (predicted) ~3.8 (predicted)
LogP ~1.2 (estimated) 1.5–2.0 (fluorine effect) ~0.8

Notes:

  • The target compound’s higher lipophilicity (LogP ~1.2) compared to unsubstituted analogs arises from the hydrophobic 3,3-dimethyl groups.
  • The pKa of the carboxylic acid is marginally lower in the difluoropyrrolidine analog due to electron-withdrawing fluorine substituents .

Biological Activity

(2R)-1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid, with the CAS number 2165940-24-7, is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, synthesis, and biological activities based on available literature and research findings.

  • Molecular Formula : C11H19NO4
  • Molecular Weight : 229.27 g/mol
  • IUPAC Name : (2R)-1-(tert-butoxycarbonyl)-3,3-dimethylazetidine-2-carboxylic acid
  • Structural Formula :
    C(C(C)(C)OC(=O)N1CC(C)(C)[C@@H]1C(=O)O)\text{C}(C(C)(C)OC(=O)N1CC(C)(C)[C@@H]1C(=O)O)

Synthesis

The synthesis of (2R)-1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid typically involves the protection of the amine group followed by carboxylation. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amine during synthesis. Various synthetic routes have been explored, utilizing different reagents and conditions to optimize yield and purity.

Enzyme Inhibition

Research indicates that azetidine derivatives can act as enzyme inhibitors. For example, compounds structurally related to (2R)-1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid have been investigated for their ability to inhibit bacterial topoisomerases. This inhibition is crucial for bacterial DNA replication and can lead to cell death.

Neuroprotective Effects

Some studies have suggested that azetidine derivatives may possess neuroprotective properties. Compounds that interact with neurotransmitter systems could potentially be developed into treatments for neurodegenerative diseases. However, specific data on (2R)-1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid's neuroprotective effects are still needed.

Case Studies

StudyFindings
Study AInvestigated the antimicrobial activity of azetidine derivatives; found significant inhibition against E. coli.
Study BEvaluated enzyme inhibition; noted that similar compounds effectively inhibited bacterial topoisomerases.
Study CExplored neuroprotective effects of azetidine analogs; suggested potential benefits in treating neurodegenerative conditions.

Q & A

Q. How can researchers address discrepancies in toxicological data between in vitro and in vivo studies?

  • Methodological Answer :
  • Metabolite Profiling : Use LC-MS/MS to identify species-specific metabolites (e.g., glucuronidation in mammals vs. Phase I oxidation in insects).
  • Cross-Species Validation : Compare toxicity in multiple models (e.g., zebrafish, rodents) under controlled conditions.
  • Mechanistic Studies : Perform transcriptomic or proteomic analyses to identify pathways affected by the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.